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3-Chloroiminodibenzyl is a metabolite of Desipramine and Clomipramine.
3-Chloroiminodibenzyl
CAS No.: 32943-25-2
VCID: VC21338965
Molecular Formula: C14H12ClN
Molecular Weight: 229.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
3-Chloroiminodibenzyl, also known as 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine, is a chemical compound with the CAS Registry Number 32943-25-2. It is an intermediate in the synthesis of certain pharmaceuticals, notably Clomipramine hydrochloride, an antidepressant medication. This compound is of interest due to its role in drug impurity profiling and its chemical properties. Synthesis and PreparationThe synthesis of 3-Chloroiminodibenzyl involves several steps, starting from 5-acetyl-3-nitroiminodibenzyl. This precursor is reduced in an alcohol using a metal catalyst under hydrogen pressure to yield 5-acetyl-3-aminoiminodibenzyl. The amino compound is then diazotized with sodium nitrite and hydrochloric acid, followed by reaction with cuprous chloride to form a crude 5-acetyl-3-chloroiminodibenzyl. This intermediate is purified by recrystallization and subsequently hydrolyzed with an aqueous alkali metal hydroxide to produce 3-Chloroiminodibenzyl . Synthesis Steps
Applications and Impurity Profiling3-Chloroiminodibenzyl is used in the impurity profiling of Clomipramine, a tricyclic antidepressant. It is designated as Clomipramine EP Impurity F, indicating its relevance in pharmaceutical quality control . The compound's purity is crucial for ensuring the quality of the final drug product. Physical and Chemical Data
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CAS No. | 32943-25-2 | ||||||||||||||||||||
Product Name | 3-Chloroiminodibenzyl | ||||||||||||||||||||
Molecular Formula | C14H12ClN | ||||||||||||||||||||
Molecular Weight | 229.7 g/mol | ||||||||||||||||||||
IUPAC Name | 2-chloro-6,11-dihydro-5H-benzo[b][1]benzazepine | ||||||||||||||||||||
Standard InChI | InChI=1S/C14H12ClN/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-4,7-9,16H,5-6H2 | ||||||||||||||||||||
Standard InChIKey | MHUXTOYYIDFXRF-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | C1CC2=CC=CC=C2NC3=C1C=CC(=C3)Cl | ||||||||||||||||||||
Canonical SMILES | C1CC2=CC=CC=C2NC3=C1C=CC(=C3)Cl | ||||||||||||||||||||
Appearance | Light Yellow Solid | ||||||||||||||||||||
Melting Point | 87-88ºC | ||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||
Solubility | 0.5 [ug/mL] | ||||||||||||||||||||
Synonyms | 3-Chloroiminodibenzyl; 3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine | ||||||||||||||||||||
PubChem Compound | 118364 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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